ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes at the molecular level that can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects that can have therapeutic benefits .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound. This step forms the 1,3,4-thiadiazole ring.
Introduction of the Benzoylbenzamido Group: The next step involves the acylation of the thiadiazole ring with 4-benzoylbenzoic acid or its derivatives. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzoylbenzamido group can undergo nucleophilic substitution reactions, where the amide bond can be cleaved and replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced amides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Ethyl 2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: This compound has a similar structure but with a chlorine atom instead of a benzoyl group, which may result in different biological activities and properties.
Ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: The presence of a methyl group instead of a benzoyl group can also affect the compound’s reactivity and biological activity.
Ethyl 2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate:
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-2-27-16(24)12-28-20-23-22-19(29-20)21-18(26)15-10-8-14(9-11-15)17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMFJPOJSLGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.